~95-Fold Superior CLK2 Potency Compared to TG003
Clk1/2-IN-3 demonstrates an IC50 of 2.1 nM against CLK2 in an enzymatic assay performed with 20 µM ATP [1]. In contrast, the benchmark CLK inhibitor TG003 exhibits an IC50 of 200 nM against CLK2 under comparable enzymatic assay conditions, representing a ~95-fold potency advantage for Clk1/2-IN-3 . This differential is critical because CLK2 has been identified as the CLK family member with the highest binding affinity in cellular contexts and its expression levels correlate with cancer cell sensitivity to CLK inhibition [2].
| Evidence Dimension | CLK2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.1 nM (CLK2, 20 µM ATP) |
| Comparator Or Baseline | TG003: 200 nM (CLK2, comparable enzymatic assay) |
| Quantified Difference | ~95-fold more potent on CLK2 |
| Conditions | In vitro kinase enzymatic assay; CLK2 assay performed with 20 µM ATP [1]; TG003 data from published enzymatic characterization |
Why This Matters
For researchers studying CLK2-dependent biology, TG003 is effectively a weak CLK2 inhibitor (200 nM), whereas Clk1/2-IN-3 provides low-nanomolar CLK2 coverage, enabling experiments at concentrations where off-target effects are less likely.
- [1] Araki S et al. PLoS One. 2015;10(1):e0116929. Table 1: Cpd-3 (Clk1/2-IN-3) CLK2 IC50 = 2.1 nM. View Source
- [2] SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. Curr Res Chem Biol. 2023;3:100045. doi: 10.1016/j.crchbi.2023.100045. PMC10673624. (CLK2 highest binding affinity; CLK2 expression correlates with cancer cell line IC50.) View Source
